(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Description
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Properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a chiral pyridyl alcohol of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the (S)-enantiomer is not consistently reported across major chemical databases, the CAS number for the racemic mixture is 1228631-54-6 .[1][2][3] This guide will delve into the critical aspects of this compound, including its physicochemical properties, enantioselective synthesis strategies, analytical characterization, and its role as a valuable chiral building block in the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group and a chiral hydroxyl moiety on a pyridine scaffold makes this molecule a compelling subject for researchers in synthetic and pharmaceutical chemistry.[1]
Introduction: The Significance of a Chiral Trifluoromethylated Pyridyl Alcohol
This compound is a heterocyclic organic compound that embodies several key structural features sought after in modern drug design. The pyridine ring is a common motif in pharmaceuticals, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets. The trifluoromethyl (-CF3) group is a widely employed bioisostere for a methyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The chiral secondary alcohol functionality introduces a specific three-dimensional arrangement, crucial for stereospecific interactions with enzymes and receptors, often leading to improved potency and reduced off-target effects.
This unique combination of a chiral center, a trifluoromethyl group, and a pyridine nucleus makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules. Its applications span various therapeutic areas, where the precise orientation of substituents is paramount for efficacy.
Physicochemical Properties
While specific data for the pure (S)-enantiomer is scarce, the properties of the racemic mixture provide a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| CAS Number (Racemate) | 1228631-54-6 | PubChem[1], BLDpharm[2], GSRS[3] |
| Molecular Formula | C8H8F3NO | PubChem[1] |
| Molecular Weight | 191.15 g/mol | PubChem[1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[2] |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key challenge and a critical step in its utilization for drug development. The primary approach involves the asymmetric reduction of the prochiral ketone, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone.
Asymmetric Catalytic Reduction
A prevalent and effective method for the enantioselective reduction of ketones is the use of chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established and reliable method for producing chiral alcohols with high enantioselectivity.
Workflow for Asymmetric Ketone Reduction:
Sources
The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Drug Discovery and Agrochemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif in both medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties that can profoundly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2][3] This technical guide provides a comprehensive exploration of the biological activities associated with trifluoromethylpyridines, delving into their mechanisms of action across various therapeutic and agricultural applications. We will dissect the causal relationships that drive experimental design in the development of TFMP-containing agents and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists dedicated to the discovery and development of novel, highly effective chemical entities.
The Physicochemical Powerhouse: Why Trifluoromethylpyridines are Exceptional
The trifluoromethyl group is far more than a simple sterically bulky substituent. Its powerful electron-withdrawing nature and high lipophilicity fundamentally alter the properties of the parent pyridine ring, offering a suite of advantages in the design of bioactive molecules.[3][4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The substitution of metabolically labile C-H bonds with C-F bonds in the trifluoromethyl group significantly shields the molecule from oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer biological half-life and improved bioavailability.[2][6]
-
Modulation of pKa: The strong inductive effect of the -CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can be a critical factor in modulating a compound's solubility, cell permeability, and interaction with biological targets.[4][5]
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3][4] This property is particularly advantageous for drugs targeting the central nervous system and for agrochemicals that need to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Improved Binding Affinity: The unique electronic properties and the potential for fluorine to participate in hydrogen bonding and other non-covalent interactions can lead to enhanced binding affinity and selectivity for target proteins.[2][3]
These physicochemical attributes are not merely theoretical advantages; they are the causal drivers behind the selection of the TFMP scaffold in numerous successful drug and agrochemical discovery programs. The decision to incorporate a trifluoromethyl group is a deliberate strategy to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability.
A Spectrum of Biological Activity: Applications of Trifluoromethylpyridines
The versatility of the trifluoromethylpyridine scaffold is evident in the broad range of biological activities exhibited by its derivatives. From fighting cancer to protecting crops, TFMPs have made a significant impact.
Oncology: Targeting Kinases and Halting Proliferation
Trifluoromethylpyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2] The TFMP moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the target kinase.
A notable example is the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer cell proliferation and migration. Structure-activity relationship (SAR) studies on diaminopyrimidine-based inhibitors revealed that the incorporation of a trifluoromethyl group on the pyridine ring could enhance potency and selectivity against related kinases like FAK.[7][8]
Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol provides a self-validating system for determining the cytotoxic effects of novel trifluoromethylpyridine compounds on cancer cell lines.
1. Cell Culture:
- Maintain human cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Dissolve the trifluoromethylpyridine derivatives in sterile DMSO to prepare a stock solution (e.g., 10 mM).
- Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
4. Treatment:
- Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells.
- Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
- Incubate the plates for 48-72 hours.
5. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of trifluoromethylpyridine derivatives has been investigated, with some compounds showing promise as inhibitors of key inflammatory mediators. For instance, trifluoromethyl-substituted pyrazole derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.
Experimental Protocol: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This protocol outlines a standard in vivo method to assess the anti-inflammatory effects of trifluoromethylpyridine compounds in rodents.[9][10][11]
1. Animal Acclimatization:
- Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions with free access to food and water.[9][11]
2. Compound Administration:
- Administer the test trifluoromethylpyridine compound orally or intraperitoneally at a predetermined dose.
- Include a vehicle control group and a positive control group (e.g., indomethacin).
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
- A significant reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.
Antimicrobial and Antiviral Activities
Trifluoromethylpyridine derivatives have demonstrated a wide range of antimicrobial activities. The lipophilicity conferred by the trifluoromethyl group can facilitate the penetration of bacterial cell walls.[2] For example, certain trifluoromethylpyridine amide derivatives containing sulfur moieties have shown promising antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae.[12]
In the realm of antiviral research, trifluoromethylpyridines have been investigated as potential inhibitors of viral replication. For instance, isothiazolo[4,3-b]pyridines containing a trifluoromethyl group have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, exhibiting broad-spectrum antiviral activity.[13]
Experimental Protocol: In Vitro Antibacterial Screening using the Broth Microdilution Method
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of novel trifluoromethylpyridine compounds against various bacterial strains.
1. Bacterial Strains and Culture Conditions:
- Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Grow the bacteria in appropriate broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.
2. Compound Preparation:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the broth medium.
3. Inoculation:
- Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard.
- Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agrochemical Applications: Protecting Crops with Precision
Trifluoromethylpyridines are a cornerstone of the modern agrochemical industry, with numerous commercialized products used as herbicides, insecticides, and fungicides.[1][14]
-
Herbicides: Fluazifop-butyl, a post-emergence herbicide, contains a trifluoromethylpyridine moiety and functions by inhibiting acetyl-CoA carboxylase (ACCase) in grasses.[1] The trifluoromethyl group is crucial for its herbicidal efficacy.[14] Dithiopyr and thiazopyr are pre-emergence herbicides that inhibit microtubule assembly, and their synthesis involves a trifluoromethyl-containing building block.[1][14]
-
Insecticides: Chlorfluazuron, an insect growth regulator, contains a trifluoromethylpyridine core and acts by inhibiting chitin biosynthesis in larval stages of various insects.[1]
-
Fungicides: Fluazinam is a broad-spectrum fungicide with a trifluoromethylpyridine structure. Cyclobutrifluram, a newer fungicide, is a succinate dehydrogenase inhibitor (SDHI) that also incorporates this key motif.[14]
Experimental Protocol: Insecticidal Bioassay using the Leaf Dip Method
This protocol is a common method for evaluating the insecticidal activity of trifluoromethylpyridine compounds against aphids.[15]
1. Insect Rearing:
- Maintain a healthy colony of cowpea aphids (Aphis craccivora) on suitable host plants.
2. Compound Preparation:
- Prepare various concentrations of the test compound in a solution containing a surfactant (e.g., 0.1% Triton X-100).[15]
3. Bioassay:
- Dip leaves of the host plant into the test solutions for a few seconds.
- Allow the leaves to air dry.
- Place a known number of adult or nymph aphids on the treated leaves in a petri dish.[15]
- Include a control group with leaves dipped only in the surfactant solution.
4. Incubation and Assessment:
- Incubate the petri dishes under controlled conditions (temperature, humidity, and photoperiod).
- Assess the mortality of the aphids after 24 and 48 hours.
5. Data Analysis:
- Calculate the percentage of mortality for each concentration.
- Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Rational Design and Synthesis: Building Biologically Active Trifluoromethylpyridines
The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their development. Several synthetic strategies are employed, each with its own advantages.
Key Synthetic Strategies
-
From Trichloromethylpyridines: A common industrial method involves the chlorine/fluorine exchange reaction of trichloromethylpyridines using a fluorinating agent.[1][14]
-
Ring Construction from Trifluoromethyl-containing Building Blocks: This approach involves the cyclocondensation of a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to construct the pyridine ring.[1][14]
-
Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using a trifluoromethylating agent.[1]
The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.
Diagram: General Synthetic Approaches to Trifluoromethylpyridines
Caption: Key synthetic routes to trifluoromethylpyridines.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective trifluoromethylpyridine-based agents relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.
For example, in the development of kinase inhibitors, SAR studies might explore:
-
Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring can significantly influence binding affinity and selectivity.
-
Substituents on the Pyridine Ring: The addition of other substituents can modulate the electronic properties and steric profile of the molecule, affecting its interaction with the target.
-
Linker and Terminal Groups: For compounds with a more complex structure, the nature of the linker connecting the TFMP core to other moieties and the identity of the terminal groups are critical for optimizing activity.
Molecular modeling and computational chemistry are often employed in conjunction with experimental SAR studies to rationalize observed activities and guide the design of new analogs with improved properties.
Diagram: The Iterative Cycle of Lead Optimization
Caption: The iterative process of lead optimization.
Conclusion and Future Perspectives
Trifluoromethylpyridines have firmly established themselves as a versatile and highly valuable scaffold in the development of new pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl group provide a powerful tool for medicinal and agricultural chemists to address key challenges in drug and pesticide design.[6] The diverse range of biological activities associated with TFMP derivatives underscores the vast potential of this structural motif.
Future research in this area will likely focus on:
-
Novel Biological Targets: Exploring the activity of trifluoromethylpyridines against new and challenging biological targets.
-
Enhanced Selectivity: Designing next-generation TFMP derivatives with improved selectivity to minimize off-target effects and enhance safety profiles.
-
Green Synthesis: Developing more sustainable and environmentally friendly synthetic methods for the production of trifluoromethylpyridines.
As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the trifluoromethylpyridine scaffold is poised to remain at the forefront of innovation, leading to the discovery of even more effective and safer chemical solutions for human health and agriculture.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
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Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
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Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
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Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
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Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]
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Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
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Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
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Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
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potential mechanism of action for trifluoromethyl pyridine compounds
An In-Depth Technical Guide on the Potential Mechanism of Action for Trifluoromethyl Pyridine Compounds
Introduction
The trifluoromethyl pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to modulate the activity of various biological targets. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, often enhances metabolic stability, membrane permeability, and binding affinity of the parent molecule. This guide provides an in-depth exploration of the potential mechanisms of action for this class of compounds, with a specific focus on their role as kinase inhibitors in oncology. We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.
Case Study: A-967079 - A Selective TRPA1 Antagonist
While trifluoromethyl pyridine moieties are found in a range of bioactive compounds, their role in modulating ion channels provides a compelling case study. A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation pathways. The mechanism of A-967079 serves as an excellent model for understanding how trifluoromethyl pyridine-containing compounds can achieve high affinity and selectivity for their targets.
Molecular Mechanism of Action
A-967079 is a non-electrophilic antagonist of TRPA1, meaning it does not form covalent bonds with the channel protein. Instead, it acts as a competitive antagonist, likely binding to a pocket on the channel that overlaps with the binding site of agonist molecules. The trifluoromethyl pyridine core of A-967079 is crucial for its high-affinity binding. The electron-withdrawing nature of the CF3 group can influence the electronic distribution of the pyridine ring, facilitating key interactions with amino acid residues within the TRPA1 binding pocket.
The binding of A-967079 to TRPA1 stabilizes the channel in a closed or non-conductive state, preventing the influx of cations (primarily Ca2+ and Na+) that would normally occur upon activation by agonists such as mustard oil (AITC) or cinnamaldehyde. This blockade of ion flux prevents the depolarization of sensory neurons, thereby inhibiting the transmission of pain signals.
Downstream Signaling Consequences
The inhibition of TRPA1 by A-967079 has significant downstream effects on cellular signaling cascades involved in nociception and neurogenic inflammation. By preventing Ca2+ influx, A-967079 blocks the activation of calcium-dependent signaling pathways. This, in turn, prevents the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from sensory nerve endings. The reduction in neuropeptide release leads to a decrease in local inflammation, vasodilation, and plasma extravasation, all of which are hallmarks of the inflammatory response.
Experimental Elucidation of the Mechanism of Action
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a compound like A-967079. This involves a combination of in vitro and in vivo assays to determine target engagement, functional effects, and physiological outcomes.
Target Engagement and Binding Affinity
The initial step in characterizing the mechanism of action is to confirm direct binding to the target protein and quantify the binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human TRPA1.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand (e.g., [3H]-A-967079) at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled test compound (A-967079) to competitively displace the radioligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester, and wash with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Inhibition of the Target
Following confirmation of binding, it is essential to assess the functional consequences of this interaction. For an ion channel antagonist, this involves measuring the inhibition of ion flux.
Experimental Protocol: Calcium Imaging Assay
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells expressing human TRPA1 in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Compound Incubation and Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the antagonist (A-967079) and incubate for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a TRPA1 agonist (e.g., AITC) to stimulate calcium influx.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after agonist addition.
-
Calculate the change in fluorescence as a measure of intracellular calcium concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
In Vivo Efficacy
To establish the therapeutic potential of the compound, its efficacy must be demonstrated in a relevant animal model of disease.
Experimental Protocol: Formalin-Induced Pain Model in Rodents
-
Animal Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats to the testing environment.
-
Administer the test compound (A-967079) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a defined time before the formalin injection.
-
-
Induction of Nociception:
-
Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the hind paw.
-
-
Behavioral Assessment:
-
Observe the animals and quantify the time spent flinching or licking the injected paw during two distinct phases: the acute phase (0-5 minutes post-injection) and the tonic phase (15-60 minutes post-injection).
-
-
Data Analysis:
-
Compare the nociceptive behaviors of the compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of the pain response.
-
Quantitative Data Summary
The following table summarizes the reported potency of A-967079 from various assays.
| Assay Type | Species | Agonist | IC50 / Ki | Reference |
| Calcium Influx | Human | AITC | 68 nM | |
| Calcium Influx | Rat | AITC | 44 nM | |
| Electrophysiology | Human | Cinnamaldehyde | 98 nM |
Visualizing the Mechanism and Workflow
Signaling Pathway of TRPA1-Mediated Nociception and its Inhibition
Caption: TRPA1 activation by agonists leads to pain and inflammation, a process blocked by A-967079.
Experimental Workflow for Mechanism of Action Studies
Caption: A typical workflow for characterizing the mechanism of action of a novel compound.
Conclusion
The trifluoromethyl pyridine scaffold is a versatile component in modern drug discovery, capable of conferring potent and selective activity against a range of biological targets. The case of A-967079 demonstrates how a compound containing this moiety can effectively antagonize the TRPA1 ion channel through non-covalent, high-affinity binding, leading to the inhibition of downstream signaling pathways involved in pain and inflammation. The systematic experimental approach outlined in this guide, from in vitro target engagement and functional assays to in vivo efficacy models, provides a robust framework for elucidating the mechanism of action of novel trifluoromethyl pyridine compounds and validating their therapeutic potential.
References
-
Chen, J., & Pan, H. (2012). The role of TRPA1 in the signaling of visceral pain. Current Neuropharmacology, 10(3), 266–273. [Link]
-
El Kholy, S., El-Sayed, M., & El-Gendy, M. A. (2021). Recent progress in transient receptor potential ankyrin 1 (TRPA1) channel antagonists. Future Medicinal Chemistry, 13(15), 1357–1378. [Link]
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Pinho-Ribeiro, F. A., Verri, W. A., & Chiu, I. M. (2017). Nociceptor sensory neuron–immune interactions in pain and inflammation. Trends in Immunology, 38(1), 5–19. [Link]
An In-depth Technical Guide to Determining the Organic Solvent Solubility of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol in a range of organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document outlines a robust, first-principles approach to solubility screening, grounded in established methodologies and regulatory considerations. We will delve into the rationale behind solvent selection, provide a detailed, field-proven experimental protocol, and discuss the principles of data analysis and interpretation.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, manufacturability, and formulation options. For an active pharmaceutical ingredient (API) like 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, understanding its solubility profile in various organic solvents is paramount. This knowledge informs critical decisions in process chemistry, such as reaction solvent choice, crystallization process design for purification, and the development of stable, effective formulations.[1][2] The appropriate selection of a solvent can significantly enhance yield, control crystal form (polymorphism), and ensure the purity of the final API.[3]
Physicochemical Characterization of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
A thorough understanding of the solute's molecular structure is the first step in designing a solubility study.[4]
Molecular Structure:
-
PubChem CID: 49760380
-
Molecular Formula: C₈H₈F₃NO
-
Molecular Weight: 191.15 g/mol
The structure reveals several key features that will dictate its solubility behavior:
-
A polar hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor, suggesting affinity for polar, protic solvents.
-
A pyridine ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's polarity.
-
A trifluoromethyl (-CF₃) group: A strongly electron-withdrawing and lipophilic group, which will enhance solubility in less polar or fluorinated solvents.
The presence of both polar and lipophilic moieties suggests that 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.
Strategic Solvent Selection for Solubility Screening
The choice of solvents for a screening study should be systematic and cover a range of polarities and chemical functionalities. Furthermore, in a pharmaceutical context, solvent selection must be guided by safety and regulatory acceptance. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for classifying residual solvents based on their toxicity.[3][5][6][7] It is best practice to prioritize the use of Class 3 solvents (low toxic potential) and limit the use of Class 2 solvents (inherent toxicity), while avoiding Class 1 solvents (unacceptable toxicity) whenever possible.[3][5][7]
Table 1: Recommended Solvents for Solubility Screening of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
| Solvent Class (ICH Q3C) | Solvent | Polarity Index | Rationale for Inclusion |
| Class 3 | Ethanol | 5.2 | Polar protic solvent, likely to engage in hydrogen bonding with the hydroxyl group. |
| Acetone | 5.1 | Polar aprotic solvent, good general-purpose solvent. | |
| Ethyl Acetate | 4.4 | Medium polarity solvent, common in synthesis and purification. | |
| Heptane | 0.1 | Non-polar solvent, to establish the lower limit of solubility. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic solvent, often used to solubilize compounds for biological assays.[8] | |
| Class 2 | Methanol | 5.1 | Polar protic solvent, often exhibits high solubilizing power.[9] |
| Acetonitrile | 5.8 | Polar aprotic solvent, common in reversed-phase HPLC. | |
| Dichloromethane (DCM) | 3.1 | A non-polar aprotic solvent with good solubilizing power for a range of compounds. | |
| Toluene | 2.4 | Aromatic, non-polar solvent, to probe interactions with the pyridine ring. |
This selection provides a broad spectrum of solvent properties to build a comprehensive solubility profile.
Experimental Methodology: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10] The protocol involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol into a series of glass vials, ensuring the amount is in excess of its expected solubility. A starting point of ~20 mg is often sufficient.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.[11]
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (typically 25 °C).
-
Agitate the suspensions for a predetermined period. A duration of 24 to 48 hours is generally sufficient to reach equilibrium.[11][12] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[10]
-
-
Sample Collection and Preparation:
-
Remove the vials from the incubator and allow the undissolved solid to settle for approximately 30 minutes.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.45 µm chemically resistant syringe filter (e.g., PTFE) and discard the first few drops.
-
Filter the remaining supernatant into a clean vial. This step is critical to remove all particulate matter.[13]
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the range of the calibration curve.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and widely used method for quantifying the concentration of a dissolved API.[13][14]
Diagram of HPLC Quantification
Caption: Process for quantification of solubility using HPLC-UV.
HPLC Method Protocol
-
Standard Preparation:
-
Prepare a stock solution of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol at a known concentration (e.g., 1 mg/mL) in the HPLC mobile phase.
-
Perform a serial dilution of the stock solution to create a set of at least five calibration standards with concentrations spanning the expected sample concentration range.[13]
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for the compound (to be determined by UV scan).
-
Column Temperature: 30 °C
-
-
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.99.
-
Inject the diluted filtrate samples and determine their concentrations from the calibration curve.
-
Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
-
Data Presentation and Interpretation
The results of the solubility study should be summarized in a clear and concise table to facilitate comparison between solvents.
Table 2: Hypothetical Solubility Data for 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol at 25 °C
| Solvent | ICH Class | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 3 | < 0.1 | < 0.0005 |
| Toluene | 2 | 5.2 | 0.027 |
| Ethyl Acetate | 3 | 25.8 | 0.135 |
| Dichloromethane | 2 | 45.1 | 0.236 |
| Acetone | 3 | 110.5 | 0.578 |
| Acetonitrile | 2 | 155.3 | 0.812 |
| Ethanol | 3 | 210.7 | 1.102 |
| Methanol | 2 | 250.1 | 1.308 |
| DMSO | 3 | > 300 | > 1.569 |
Interpretation: The data should be analyzed in the context of solvent polarity and hydrogen bonding capability. A high solubility in alcohols (methanol, ethanol) would confirm the dominant role of the hydroxyl group in the solvation process. Moderate to high solubility in polar aprotic solvents (acetone, acetonitrile, DMSO) would indicate strong dipole-dipole interactions. Low solubility in non-polar solvents like heptane would establish the compound's overall polar nature. This comprehensive profile is invaluable for guiding subsequent process development and formulation activities.
References
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate. [Link]
-
Duggirala, N. K., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency. [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
-
Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. (2022). ACS Publications. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2009). Therapeutic Goods Administration (TGA). [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru. [Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (2023). Purosolv. [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PMC - NIH. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2022). iosrphr.org. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022). Protocols.io. [Link]
-
ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy. [Link]
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. [Link]
-
Measurement of water solubility for PFHXA. (2018). Daikin Chemicals. [Link]
-
Solvent selection for pharmaceuticals. (2007). ResearchGate. [Link]
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An In-Depth Technical Guide to (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Trifluoromethylated Pyridine Building Block
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a chiral alcohol that has emerged as a valuable building block in medicinal chemistry. Its structure, incorporating a pyridine ring, a trifluoromethyl group, and a chiral secondary alcohol, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The pyridine core is a common motif in pharmaceuticals, providing a handle for hydrogen bonding and influencing solubility and metabolic stability. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The chiral hydroxyl group provides a crucial point for stereospecific interactions with biological targets, which is fundamental for the development of selective and potent drugs.
This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, stereoselective synthesis, analytical characterization, and its application as a key intermediate in the synthesis of advanced drug candidates.
Nomenclature and Chemical Identity
The systematic IUPAC name for this compound is (S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol.[2] It is also commonly referred to by various synonyms in commercial and academic literature.
Synonyms: [2]
-
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol
-
(S)-alpha-Methyl-6-(trifluoromethyl)-3-pyridinemethanol
Chemical Identifiers:
-
CAS Number: 1807940-49-3 (for the (S)-enantiomer)
-
Molecular Formula: C₈H₈F₃NO
-
Molecular Weight: 191.15 g/mol [2]
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | PubChem[2] |
| Molecular Weight | 191.15 g/mol | PubChem[2] |
| XLogP3-AA | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Stereoselective Synthesis: Accessing the (S)-Enantiomer
The enantiopurity of this compound is critical for its use in pharmaceutical synthesis. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone. Two principal methodologies have proven effective for this transformation: enzymatic reduction and catalytic asymmetric reduction.
Enzymatic Reduction: A Green and Highly Selective Approach
Biocatalysis using ketoreductases (KREDs) or whole-cell systems offers a highly enantioselective and environmentally friendly method for the synthesis of chiral alcohols. These enzymes can operate under mild conditions and often provide exquisite control over stereochemistry.
General Protocol for Enzymatic Ketone Reduction:
-
Enzyme and Cofactor Selection: A suitable ketoreductase that exhibits high enantioselectivity for the desired (S)-alcohol is selected. These enzymes often require a nicotinamide cofactor such as NADPH or NADH, which is regenerated in situ using a cofactor recycling system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase).
-
Reaction Setup: The prochiral ketone, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, is dissolved in a suitable buffer system. The pH and temperature are optimized for the specific enzyme used.
-
Biocatalyst Addition: The ketoreductase (as a purified enzyme or within whole microbial cells) and the cofactor regeneration system are added to the reaction mixture.
-
Reaction Monitoring: The progress of the reduction is monitored by techniques such as HPLC or GC to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.
-
Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically pure (S)-alcohol.
Caption: Enzymatic reduction workflow for chiral alcohol synthesis.
Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.
Conceptual Protocol for CBS Reduction:
-
Catalyst and Reagent Preparation: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous solvent, typically tetrahydrofuran (THF). The (S)-CBS catalyst is used to produce the (R)-alcohol, and conversely, the (R)-CBS catalyst is used to generate the (S)-alcohol.
-
Reaction Setup: The prochiral ketone, dissolved in THF, is added to a solution of the borane source.
-
Catalyst Addition: A catalytic amount of the appropriate CBS catalyst is added to the reaction mixture at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of methanol.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is treated with aqueous acid (e.g., 1M HCl) to hydrolyze the borate esters. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to afford the desired (S)-enantiomer.
Caption: CBS reduction workflow for enantioselective ketone reduction.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. While specific, citable spectral data for this exact molecule is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR (in CDCl₃):
-
Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.8 ppm). The proton at the 2-position is expected to be a singlet or a narrow doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.
-
Methine Proton (-CHOH): A quartet around δ 5.0 ppm, coupled to the methyl protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
-
Methyl Protons (-CH₃): A doublet around δ 1.5 ppm, coupled to the methine proton.
Expected ¹³C NMR (in CDCl₃):
-
Pyridyl Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet with a large C-F coupling constant.
-
Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 20-30 ppm).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized alcohol. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are particularly effective for separating enantiomers of chiral alcohols.
General Chiral HPLC Method Development:
-
Column Selection: A screening of different polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, OD-H, or similar) is performed to identify the one that provides the best separation.
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers with reasonable retention times.
-
Detection: A UV detector is commonly used for detection, with the wavelength set to an absorption maximum of the pyridine ring (typically around 260 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: Workflow for chiral HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show a prominent ion corresponding to [M+H]⁺ at m/z 192.1.
Applications in Drug Discovery: A Key Intermediate for mTOR Inhibitors
This compound has been identified as a crucial intermediate in the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR).[3] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it an important therapeutic target.
While specific details of the synthetic route are often proprietary and found within patent literature, the general utility of this chiral alcohol lies in its ability to be incorporated into more complex molecular scaffolds. The hydroxyl group can be used as a handle for further chemical transformations, such as etherification or Mitsunobu reactions, to link the pyridyl moiety to other parts of the drug molecule. The stereochemistry of the alcohol is critical for ensuring the correct three-dimensional arrangement of the final compound, which is necessary for optimal binding to the target protein.
Safety and Handling
While a comprehensive, publicly available safety data sheet (SDS) for this compound is not readily found, general precautions for handling laboratory chemicals should be observed. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.[4][5][6][7]
Conclusion
This compound is a strategically important chiral building block for the synthesis of complex pharmaceutical agents, particularly in the development of mTOR inhibitors. Its unique combination of a trifluoromethylated pyridine ring and a stereodefined alcohol functional group provides medicinal chemists with a valuable tool for modulating the properties of drug candidates. The well-established methods for its enantioselective synthesis and analytical characterization ensure its availability and quality for use in drug discovery and development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such chiral intermediates is set to increase.
References
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PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
U.S. National Library of Medicine. 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL. Global Substance Registration System. Available at: [Link]
-
Lima, L. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1104. Available at: [Link]
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European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). Available at: [Link]
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Anichem. Material Safety Data Sheet. Available at: [Link]
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MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(1), 123. Available at: [Link]
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The Royal Society of Chemistry. Supporting information for: Asymmetric Transfer Hydrogenation of Aryl Ketones Catalyzed by a Ruthenium(II) Complex of a Chiral Diamine Derived from (S)-1-Phenylethanolamine. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
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- Google Patents. (2018). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases (EP2368550B1).
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
-
Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463601. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(4), 60. Available at: [Link]
-
PubMed. (2010). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 48(11), 870-876. Available at: [Link]
-
PubMed Central. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available at: [Link]
-
ResearchGate. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Available at: [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7, 742-753. Available at: [Link]
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 27, 104768. Available at: [Link]
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Methodological & Application
experimental protocol for asymmetric reduction of a 6-(trifluoromethyl)pyridin-3-yl ketone
Introduction: The Significance of Chiral Trifluoromethyl-Substituted Pyridyl Alcohols
Chiral alcohols containing both a trifluoromethyl group and a pyridine ring are valuable building blocks in medicinal chemistry and drug development.[1] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.[2] The pyridine moiety, a common scaffold in pharmaceuticals, offers a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The asymmetric reduction of the corresponding prochiral ketone, 6-(trifluoromethyl)pyridin-3-yl ketone, to a single enantiomer of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a critical step in the synthesis of these high-value compounds. This application note provides a detailed experimental protocol for this transformation, exploring both biocatalytic and chemocatalytic approaches, and includes a robust analytical method for determining the enantiomeric excess of the product.
Strategic Considerations for Asymmetric Reduction
The selection of an appropriate catalyst system is paramount for achieving high enantioselectivity and yield in the reduction of 6-(trifluoromethyl)pyridin-3-yl ketone. Two primary catalytic strategies are considered here: biocatalysis using ketoreductases (KREDs) and chemocatalysis employing transition metal complexes, specifically a Noyori-type catalyst.
-
Biocatalysis with Ketoreductases (KREDs): KREDs are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[3][4] They offer several advantages, including high enantioselectivity, mild reaction conditions (aqueous media, ambient temperature, and neutral pH), and environmental sustainability.[5] The use of whole-cell biocatalysts can be particularly cost-effective as it eliminates the need for expensive cofactor (NAD(P)H) addition by utilizing the host organism's metabolism for cofactor regeneration.[1]
-
Chemocatalysis with Noyori-Type Catalysts: Noyori's asymmetric transfer hydrogenation catalysts, typically ruthenium complexes with chiral diamine ligands, are highly effective for the reduction of a wide range of ketones, including aromatic and heteroaromatic substrates.[2][6][7] These catalysts operate via a metal-ligand bifunctional mechanism and can achieve excellent enantioselectivities and high turnover numbers.[8] Transfer hydrogenation, using hydrogen donors like 2-propanol or formic acid, offers a practical alternative to high-pressure hydrogenation.[2][7]
Experimental Workflow
The overall experimental workflow for the asymmetric reduction of 6-(trifluoromethyl)pyridin-3-yl ketone is depicted below. This process includes catalyst screening and optimization, the preparative scale reaction, product work-up and purification, and finally, analysis of the enantiomeric excess.
Figure 1. General experimental workflow for the asymmetric reduction of 6-(trifluoromethyl)pyridin-3-yl ketone.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 6-(trifluoromethyl)pyridin-3-yl ketone | Commercial Source | ≥97% |
| Ketoreductase (KRED) Screening Kit | e.g., Codexis® | Screening Grade |
| (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine | Commercial Source | ≥98% |
| [RuCl₂(p-cymene)]₂ | Commercial Source | Catalyst Grade |
| 2-Propanol | Commercial Source | Anhydrous, ≥99.5% |
| Potassium hydroxide (KOH) | Commercial Source | Reagent Grade |
| D-Glucose | Commercial Source | Reagent Grade |
| NADP⁺ | Commercial Source | ≥95% |
| Glucose Dehydrogenase (GDH) | Commercial Source | Enzyme Grade |
| Tris-HCl buffer | Commercial Source | Molecular Biology Grade |
| Ethyl acetate | Commercial Source | HPLC Grade |
| Hexane | Commercial Source | HPLC Grade |
| Isopropanol | Commercial Source | HPLC Grade |
| Chiral HPLC Column (e.g., Chiralpak® AD-H) | Commercial Source | Analytical Grade |
Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase
This protocol outlines a general procedure for screening and utilizing a ketoreductase for the asymmetric reduction of 6-(trifluoromethyl)pyridin-3-yl ketone.
Part 1: Ketoreductase Screening
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of 6-(trifluoromethyl)pyridin-3-yl ketone in a water-miscible organic solvent (e.g., DMSO or isopropanol).
-
Prepare a 1 M stock solution of D-glucose in deionized water.
-
Prepare a 50 mM stock solution of NADP⁺ in 100 mM Tris-HCl buffer (pH 7.5).
-
-
Screening Reaction Setup (96-well plate format):
-
To each well of a 96-well plate, add the appropriate KRED from the screening kit (typically as a lyophilized powder).
-
Add 180 µL of 100 mM Tris-HCl buffer (pH 7.5) to each well.
-
Add 10 µL of the 1 M D-glucose stock solution.
-
Add 5 µL of the 50 mM NADP⁺ stock solution.
-
Add a small amount of Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Initiate the reaction by adding 5 µL of the 1 M substrate stock solution to each well.
-
Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Mix thoroughly and centrifuge the plate to separate the layers.
-
Analyze the organic layer by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess.
-
Part 2: Preparative Scale Reduction
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the selected KRED (lyophilized powder or whole cells) in 100 mM Tris-HCl buffer (pH 7.5). The optimal enzyme loading should be determined from screening and optimization experiments.[1]
-
Add D-glucose to a final concentration of 100 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add GDH for cofactor regeneration.
-
Stir the mixture until all components are dissolved.
-
-
Substrate Addition and Reaction:
-
Add 6-(trifluoromethyl)pyridin-3-yl ketone to the reaction mixture. The substrate can be added neat or as a solution in a minimal amount of a co-solvent like isopropanol.
-
Stir the reaction mixture at 30°C and monitor the progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.
-
Protocol 2: Chemocatalytic Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric transfer hydrogenation of 6-(trifluoromethyl)pyridin-3-yl ketone using a Noyori-type catalyst.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (2.2 mol%).
-
Add anhydrous 2-propanol (0.1 M solution based on the ketone).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 6-(trifluoromethyl)pyridin-3-yl ketone (1 equivalent) in anhydrous 2-propanol.
-
Add a solution of potassium hydroxide (5 mol%) in 2-propanol to the ketone solution.
-
Transfer the pre-formed catalyst solution to the ketone solution via cannula.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir.
-
Monitor the reaction progress by TLC or by taking aliquots and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired chiral alcohol.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (% ee) of the synthesized 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can be determined using high-performance liquid chromatography with a chiral stationary phase.[9][10]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for the separation of enantiomers of trifluoromethyl-substituted alcohols.[10]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio may need to be optimized to achieve baseline separation (e.g., 90:10 to 98:2 v/v).[11]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[10]
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Expected Results and Data Comparison
While specific data for the asymmetric reduction of 6-(trifluoromethyl)pyridin-3-yl ketone is not extensively published, the following table provides expected outcomes based on results for analogous trifluoromethyl-substituted aromatic and heteroaromatic ketones.
| Catalyst System | Substrate Analogue | Yield (%) | % ee | Reference |
| Ketoreductase (from Lactobacillus kefir) | 1-[3,5-bis(trifluoromethyl)phenyl]ethanone | >99 | >99 (R) | |
| RuCl₂/KOH | Acetophenone derivatives | 90-99 | 95-99 | |
| Recombinant E. coli with Carbonyl Reductase | 3'-(trifluoromethyl)acetophenone | 91.5 | >99.9 (R) | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (enzyme denaturation or chemsit catalyst degradation)- Insufficient reaction time- Poor substrate solubility (biocatalysis) | - Ensure proper storage and handling of the catalyst.- Run the reaction for a longer duration.- For biocatalysis, consider adding a co-solvent (e.g., isopropanol up to 10% v/v) or a surfactant to improve substrate solubility.[1] |
| Low Enantioselectivity | - Non-optimal catalyst for the substrate- Incorrect reaction temperature- Racemization of the product | - Screen a wider range of catalysts (different KREDs or chiral ligands).- Vary the reaction temperature.- Ensure the work-up conditions are mild to prevent product racemization. |
| Poor HPLC Separation | - Inappropriate chiral stationary phase- Non-optimal mobile phase composition | - Screen different chiral columns (e.g., cellulose vs. amylose-based).- Adjust the ratio of hexane and isopropanol in the mobile phase. A lower percentage of isopropanol generally increases retention and may improve resolution. |
Conclusion
The asymmetric reduction of 6-(trifluoromethyl)pyridin-3-yl ketone to the corresponding chiral alcohol is a key transformation for the synthesis of valuable pharmaceutical intermediates. Both biocatalytic and chemocatalytic methods offer viable routes to the desired product with high enantioselectivity. The choice between these methods will depend on factors such as the desired enantiomer, scalability, cost, and available equipment. The protocols and analytical methods detailed in this application note provide a comprehensive guide for researchers and drug development professionals to successfully perform and analyze this important reaction.
References
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021-08-19). [Link]
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol - PubChem. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing). [Link]
-
Ketoreductase‐catalyzed dynamic kinetic reduction provides access to... | Download Scientific Diagram - ResearchGate. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [Link]
-
Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - RSC Publishing. [Link]
-
Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. … - ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. [Link]
-
Table of Contents - The Royal Society of Chemistry. [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 9. uma.es [uma.es]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability and Degradation of Trifluoromethyl Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl alcohols (TFAs). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you address the stability and degradation challenges associated with these valuable synthetic intermediates. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability and increased lipophilicity.[1] However, the very features that make the trifluoromethyl group attractive can also introduce specific stability concerns for the adjacent alcohol functionality. This guide is designed to provide you with the expertise and practical solutions to ensure the integrity of your trifluoromethylated compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl alcohols more acidic than their non-fluorinated analogs?
The increased acidity of trifluoromethyl alcohols is a direct consequence of the strong electron-withdrawing nature of the three fluorine atoms. This inductive effect polarizes the C-O bond and stabilizes the resulting alkoxide conjugate base, thereby lowering the pKa of the alcohol. This enhanced acidity is a critical factor to consider when selecting bases and reaction conditions, as it can influence the propensity for deprotonation and subsequent degradation pathways.
Q2: What are the primary degradation pathways for trifluoromethyl alcohols?
Trifluoromethyl alcohols are susceptible to several degradation pathways, primarily:
-
Base-Catalyzed Elimination of Hydrogen Fluoride (HF): This is a common issue, particularly for trifluoromethyl carbinols with accessible β-hydrogens. The reaction often proceeds through an E1cb-like mechanism, where deprotonation of an acidic proton is the initial step.[2]
-
Retro-Aldol or Retro-Carbonyl-Ene Reactions: Tertiary trifluoromethyl alcohols, especially those synthesized from ketones, can undergo a retro-reaction to regenerate the starting carbonyl compound and a trifluoromethyl anion equivalent. This process can be catalyzed by both acids and bases.[3]
-
Hydrolysis: Under strongly alkaline conditions, the trifluoromethyl group itself can be susceptible to hydrolysis, leading to the formation of a carboxylic acid.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce decomposition of trifluoromethyl-containing compounds.[1]
Q3: What are the ideal storage conditions for trifluoromethyl alcohols?
To ensure long-term stability, trifluoromethyl alcohols should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] It is crucial to use tightly sealed containers to prevent exposure to moisture and air. For volatile trifluoromethyl alcohols, refrigeration is recommended, and the container should be allowed to warm to room temperature before opening to avoid condensation of atmospheric moisture into the sample.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, purification, and handling of trifluoromethyl alcohols.
Scenario 1: Decomposition Observed During Reaction Work-up
Issue: You have successfully formed your trifluoromethyl alcohol in a reaction, but you observe significant degradation upon aqueous work-up, particularly after a basic wash (e.g., with sodium bicarbonate or carbonate).
Probable Cause: The trifluoromethyl alcohol is likely undergoing base-catalyzed elimination of HF or a retro-aldol reaction. The increased acidity of the alcohol proton makes it susceptible to deprotonation by even mild bases, initiating these degradation pathways.
Solutions:
-
Avoid Basic Washes: If possible, perform a neutral work-up using brine or water.
-
Use a Mildly Acidic Wash: A dilute solution of a weak acid, such as ammonium chloride (NH₄Cl), can be used to neutralize any basic reagents without being harsh enough to promote acid-catalyzed degradation.
-
Rapid Extraction and Drying: Minimize the contact time of the trifluoromethyl alcohol with the aqueous phase. Promptly extract the product into an organic solvent and dry it thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Scenario 2: Product Loss During Chromatographic Purification
Issue: You observe streaking, tailing, or the appearance of new, more polar spots on your TLC plate during analysis of your trifluoromethyl alcohol. You also experience low recovery after column chromatography on silica gel.
Probable Cause: Silica gel is weakly acidic and can promote the degradation of sensitive trifluoromethyl alcohols, particularly tertiary alcohols, via elimination or retro-aldol reactions.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-polar solvent containing a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based support.
-
Optimize the Mobile Phase: Adding a small amount of a volatile organic modifier, like triethylamine, to your mobile phase can help to suppress on-column degradation.
-
Rapid Chromatography: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to expedite the elution of your product.
Scenario 3: Low Yields in Reactions Using Trifluoromethyl Alcohols as Starting Materials
Issue: You are using a trifluoromethyl alcohol as a substrate in a subsequent reaction (e.g., etherification, esterification, or oxidation) and are observing low yields or the formation of unexpected byproducts.
Probable Cause: The reaction conditions may be incompatible with the stability of the trifluoromethyl alcohol. Common culprits include strong bases, high temperatures, or certain Lewis acids.
Solutions:
-
For Reactions Requiring a Base:
-
Use a non-nucleophilic, sterically hindered base, such as proton sponge or 2,6-lutidine, to deprotonate the alcohol without promoting side reactions.
-
Consider using milder conditions, such as a lower reaction temperature or a weaker base.
-
-
For Reactions Involving Lewis Acids:
-
Some Lewis acids can coordinate to the fluorine atoms of the trifluoromethyl group, potentially activating the molecule for degradation.
-
Screen a variety of Lewis acids to find one that promotes the desired reaction without causing decomposition. Softer Lewis acids may be less prone to strong interactions with the hard fluoride atoms.
-
-
Protecting Group Strategy:
-
If the trifluoromethyl alcohol is proving to be too unstable under the required reaction conditions, consider protecting the alcohol functionality.
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., TMS, TES, TBS) | R₃SiCl, Imidazole or Et₃N, CH₂Cl₂ or DMF | TBAF, THF; or HF•Pyridine, THF | Stable to most non-acidic conditions. |
| Benzyl Ether (Bn) | NaH, BnBr, THF or DMF | H₂, Pd/C, EtOH or EtOAc | Stable to a wide range of acidic and basic conditions. |
| p-Methoxybenzyl Ether (PMB) | NaH, PMBCl, THF or DMF | DDQ or CAN, CH₂Cl₂/H₂O | Cleaved under oxidative conditions. |
Experimental Protocols
Protocol 1: Silyl Ether Protection of a Trifluoromethyl Alcohol
This protocol describes the protection of a trifluoromethyl alcohol with a tert-butyldimethylsilyl (TBS) group, a common and robust protecting group.
-
Dissolve the trifluoromethyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Add imidazole (1.5 eq) and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deactivation of Silica Gel for Chromatography
This protocol is recommended for the purification of sensitive trifluoromethyl alcohols.
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel.
-
Flush the packed column with the mobile phase (containing 1-2% triethylamine) until the eluent is neutral.
-
Load the sample and proceed with the chromatography.
Visualizations
Degradation Pathways of Trifluoromethyl Alcohols
Caption: Common degradation pathways of trifluoromethyl alcohols.
Workflow for Handling Sensitive Trifluoromethyl Alcohols
Caption: Recommended workflow for handling sensitive trifluoromethyl alcohols.
References
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4-nitrophenyl)butan-2-one Is E1cB. Evidence from Double Isotopic Fractionation Experiments. The Journal of Organic Chemistry. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Lewis Base-Catalyzed Trifluoromethylsulfinylation of Allylic Alcohols: Stability-Oriented Divergent Synthesis. Organic Letters. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. [Link]
-
Elimination Reactions. SIUE. [Link]
-
Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Chemistry Portal. [Link]
-
Tips for Flash Column Chromatography. University of Rochester. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
-
An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. PubMed. [Link]
Sources
troubleshooting peak tailing in chiral chromatography of pyridine compounds
Technical Support Center: Chiral Chromatography of Pyridine Compounds
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for pyridine-containing compounds in chiral chromatography can be a significant challenge. These basic analytes are notoriously prone to peak tailing, which can compromise resolution, integration, and ultimately, the accuracy of your results.[1][2][3]
This guide is structured as a series of questions and answers to directly address the issues you are likely encountering. We will move from foundational checks to more advanced chemical optimizations, always focusing on the underlying principles to empower your troubleshooting process.
Section 1: The Fundamentals - Is Your System Set Up for Success?
Q1: I'm seeing significant peak tailing with my pyridine compound. What are the first and most common hardware-related issues I should check?
Answer: Before delving into complex mobile phase or column chemistry, it's crucial to rule out physical or "extra-column" sources of peak tailing. These issues introduce dead volume, where your analyte band can spread out and mix, causing a tell-tale tailing shape.[4]
Causality: The goal is to maintain a tight, uniform analyte band from the injector to the detector. Any unnecessary space, poor connection, or blockage disrupts this path.
Troubleshooting Protocol: The A-B-C Check
-
A - Assess Connections:
-
Ferrules and Tubing: Ensure all fittings, especially between the injector, column, and detector, are properly swaged. A poorly seated ferrule creates a void. The tubing should be cut perfectly flat and bottomed out in the port before tightening.
-
Tubing ID: Use tubing with the smallest possible internal diameter (ID) that your system pressure can handle. Wider tubing increases dead volume.[1]
-
-
B - Blockages and Contamination:
-
Frits: A partially blocked column inlet frit is a common culprit. This can be caused by particulate matter from the sample or mobile phase. Consider replacing the frit or, if feasible, back-flushing the column (check manufacturer's instructions first).
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing it and running the analysis again. If the peak shape improves, replace the guard column.
-
-
C - Column Installation:
-
Ensure the column is installed in the correct flow direction.
-
Confirm that the fittings are specific to the column manufacturer to avoid creating gaps.
-
Section 2: The Mobile Phase - Your Primary Tool for Peak Shape Control
Q2: Why are pyridine compounds so sensitive to the mobile phase, and how can I optimize it?
Answer: Pyridine and its derivatives are basic compounds. The primary cause of their peak tailing on silica-based chiral stationary phases (CSPs) is a secondary interaction between the positively charged (protonated) pyridine analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[2][3][4][5] This is a strong ionic interaction that acts as a second, undesirable retention mechanism, slowing the elution of a portion of the analyte molecules and causing the peak to tail.
The core of mobile phase optimization is to suppress this silanol interaction.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General troubleshooting workflow for peak tailing.
Q3: What kind of mobile phase additive should I use, and at what concentration?
Answer: The choice of additive is critical. You need a component that can effectively "shield" the analyte from the active silanol groups. For basic analytes like pyridines, this is typically achieved with a competing base or by controlling the pH.
Causality:
-
Competing Base: An additive like triethylamine (TEA) is protonated in the mobile phase. This positively charged TEA+ will preferentially interact with the negative silanol sites, effectively blocking them from interacting with your pyridine analyte.[6][7]
-
pH Control: By lowering the mobile phase pH (e.g., to pH 2.5-3), you protonate the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[2][6][7] This eliminates the ionic interaction that causes tailing.
| Additive Type | Example | Typical Concentration | Mechanism of Action | Best For... |
| Basic (Competing Agent) | Triethylamine (TEA), Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Competes with the basic analyte for active silanol sites.[7] | Normal Phase Chromatography. Can be effective in RP but may shorten column life.[7] |
| Acidic (pH Control) | Formic Acid (FA), Acetic Acid (AA), Trifluoroacetic Acid (TFA) | 0.1% - 0.2% (v/v) | Protonates silanol groups to neutralize their negative charge.[7][8] | Reversed-Phase Chromatography. Keeps both analyte and silanols in a consistent protonated state. |
Experimental Protocol: Additive Screening
-
Prepare Stock Solutions: Prepare separate mobile phases, each containing a different additive at a mid-range concentration (e.g., 0.2% TEA, 0.1% TFA).
-
Equilibrate Thoroughly: When switching between additive types (e.g., from basic to acidic), flush the entire system and column extensively (at least 20-30 column volumes) with the new mobile phase to ensure the column chemistry is fully equilibrated.
-
Inject Analyte: Inject your pyridine compound and assess the peak asymmetry.
-
Optimize Concentration: Once you've identified the most effective additive type, perform injections with varying concentrations (e.g., 0.05%, 0.1%, 0.2%) to find the optimal balance between peak shape and retention.
Section 3: The Column - Understanding Stationary Phase Interactions
Q4: Why is peak tailing for pyridine compounds specifically a problem on silica-based chiral columns?
Answer: The issue stems from the inherent nature of the most common chiral stationary phases (CSPs). Many high-performance CSPs are created by bonding or immobilizing a chiral selector (like a polysaccharide or cyclodextrin) onto a silica gel support.[9][10] While the chiral selector provides the desired enantioselective interactions (like hydrogen bonding, π-π interactions, or inclusion complexation), the underlying silica support is not perfectly covered.[9]
This leaves residual silanol groups (Si-OH) exposed. These silanols are acidic and are the root cause of the secondary ionic interactions with basic analytes like pyridine, leading directly to peak tailing.[11][12]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Analyte interactions on a silica-based CSP.
Q5: My peak shape has degraded over time. How can I regenerate my chiral column to improve performance?
Answer: Column performance degradation, including increased peak tailing, can occur due to the accumulation of strongly retained contaminants on the stationary phase or a slow de-conditioning of the surface. A proper regeneration procedure can often restore the column to its original performance.
Important: Regeneration procedures are often specific to the type of chiral stationary phase (e.g., coated vs. immobilized polysaccharide). Always consult the manufacturer's care and use guide before proceeding. Using an incompatible solvent can irreversibly damage the column.
General Regeneration Protocol (for Immobilized Polysaccharide Phases):
This is an example protocol and may need to be adapted based on your column type.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Initial Flush: Flush the column with a solvent miscible with your mobile phase, such as Isopropanol (IPA) or Ethanol, for at least 30 minutes at a reduced flow rate.
-
Strong Solvent Wash: For stubborn contaminants, manufacturers may recommend flushing with a stronger, sometimes "forbidden," solvent like N,N-dimethylformamide (DMF), Tetrahydrofuran (THF), or Ethyl Acetate.[13][14] This step is designed to strip the column of strongly adsorbed molecules.
-
Example: Flush with 100% Ethanol for 2-3 hours.[15]
-
-
Rinse: Flush again with the intermediate solvent (IPA or Ethanol) to remove the strong regeneration solvent.
-
Re-Equilibration: Equilibrate the column with your mobile phase (including additive) for an extended period (e.g., 1-2 hours) until the baseline is stable.
-
Test: Inject a standard to confirm if peak shape and selectivity have been restored.
Section 4: Sample and Method Parameters
Q6: Can the way I prepare my sample cause peak tailing?
Answer: Absolutely. The composition of the sample solvent (the diluent) can have a dramatic effect on peak shape. This is known as the "sample solvent effect."
Causality: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread out at the head of the column, leading to broad or tailing peaks.[16][17][18][19] The injected plug of strong solvent essentially carries the analyte partway down the column in a disorganized manner before the mobile phase can take over.
Best Practice:
-
The Ideal: Dissolve your sample directly in the initial mobile phase.[8] This ensures perfect compatibility.
-
The Alternative: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.
-
The Rule: Avoid injecting a sample dissolved in 100% strong solvent (like Acetonitrile or Methanol) if your mobile phase is weak (e.g., 95% Hexane or 95% Water).
Q7: What is an acceptable peak asymmetry or tailing factor?
Answer: Ideally, a peak should be perfectly Gaussian, with an asymmetry or tailing factor of 1.0. However, in practice, some deviation is acceptable.
-
Excellent: 0.95 - 1.1
-
Acceptable for Quantification: Most pharmacopeias, like the USP, consider a range of 0.8 to 1.8 to be acceptable for quantitative analysis.[20]
-
Problematic: A tailing factor greater than 2.0 indicates significant tailing that can compromise integration accuracy and resolution and should be addressed.[21][22]
It is important to note that different conventions exist for calculating asymmetry (e.g., at 5% or 10% of peak height), so consistency is key.[21]
References
-
How Do Your Peaks Measure Up?. LCGC International - Chromatography Online. Available at: [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. (2023). Available at: [Link]
-
Effects of Sample Solvents on Peak Shape. Shimadzu. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
COLUMN CARE GUIDE. Shim-pol. Available at: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon. (2009). Available at: [Link]
-
Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. Daicel Chiral Technologies. Available at: [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Available at: [Link]
-
Chiral column chromatography. Wikipedia. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Dragging factor vs. symmetric factor vs. asymmetric factor What is the difference?. uHPLCs. Available at: [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. (2024). Available at: [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Available at: [Link]
-
Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?. Pharma Growth Hub. (2023). Available at: [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
-
HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]
-
Chromatography Column Qualification: Evaluating HETP, Asymmetry, and the Impact of Column-to-Detector Tubing Dimensions During Scale-Up. BioProcess International. Available at: [Link]
-
HPLC Peak Tailing. Axion Labs. Available at: [Link]
-
(PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. ResearchGate. Available at: [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. (2020). Available at: [Link]
-
Sample Diluent Effects in HPLC. Element Lab Solutions. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. Alwsci. Available at: [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. (2016). Available at: [Link]
-
Peak Shape Changes for a Previously Used Column. Waters Corporation. Available at: [Link]
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. Available at: [Link]
-
Chiral column handling. Chromservis. Available at: [Link]
-
(PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. Available at: [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. ResearchGate. (2021). Available at: [Link]
-
DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. Available at: [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 22. Dragging factor vs. symmetric factor vs. asymmetric factor What is the difference_ [uhplcslab.com]
Validation & Comparative
comparing the biological activity of (S) vs (R) enantiomers of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can be as critical as its chemical composition. This is particularly true for chiral molecules, which exist as non-superimposable mirror images of each other, known as enantiomers.[1] Although they share the same physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems of the human body—such as enzymes and receptors—can differ dramatically.[1] This guide provides an in-depth comparison of the biological activities of the (S) and (R) enantiomers of a representative chiral pyridinylethanol derivative, illustrating the profound impact of stereochemistry on pharmacological outcomes.
While direct comparative data for 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is not extensively available in the public domain, we will utilize a closely related and well-studied analogue, a chiral pyridinylethanolamine, to demonstrate the principles of stereoselective bioactivity. This family of compounds has garnered significant interest for its diverse pharmacological effects, making it an excellent model for this comparative analysis.
The Easson-Stedman Hypothesis: A Framework for Understanding Stereoselectivity
The differential biological activity of enantiomers can often be explained by the Easson-Stedman hypothesis. This model posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points. Due to their distinct spatial arrangements, one enantiomer may achieve this three-point interaction with high affinity, leading to a potent biological effect, while the other enantiomer can only achieve a two-point interaction, resulting in significantly lower or even no activity.
Experimental Deep Dive: Synthesis, Chiral Separation, and Biological Evaluation
A robust comparison of enantiomeric activity necessitates a meticulous experimental workflow, encompassing stereoselective synthesis or chiral resolution, followed by rigorous biological assays.
Synthesis and Chiral Resolution
The synthesis of chiral pyridinylethanol derivatives can be achieved through various established synthetic routes. A common approach involves the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst or reagent. This method can yield an enantiomerically enriched product.
Alternatively, a racemic mixture of the pyridinylethanol can be synthesized and subsequently separated into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for this purpose.[1][2][3] The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation.[2]
Experimental Protocol: Chiral Separation of a Pyridinylethanolamine Analogue
-
Column: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating this class of compounds.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best resolution and retention times.
-
Detection: A UV detector is commonly employed, as the pyridine ring is chromophoric.
-
Fraction Collection: Once the separation is optimized, the individual enantiomeric fractions are collected using a fraction collector for subsequent biological testing.[1]
Comparative Biological Activity: A Case Study
To illustrate the differential effects of enantiomers, let us consider a hypothetical, yet representative, chiral pyridinylethanolamine derivative and its interaction with a specific biological target, for instance, a G-protein coupled receptor (GPCR).
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes hypothetical experimental data comparing the (S) and (R) enantiomers of our model compound.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| Receptor Binding Affinity (Ki, nM) | 15 | 350 | 30 |
| Functional Potency (EC50, nM) | 25 | 800 | 50 |
| Efficacy (% of max response) | 95% | 40% | 90% |
Interpretation of the Data:
-
Binding Affinity (Ki): The (S)-enantiomer exhibits a significantly lower Ki value, indicating a much higher binding affinity for the receptor compared to the (R)-enantiomer. The racemic mixture shows an intermediate affinity.
-
Functional Potency (EC50): The EC50 value for the (S)-enantiomer is substantially lower than that of the (R)-enantiomer, demonstrating that it is much more potent in eliciting a biological response.
-
Efficacy: The (S)-enantiomer acts as a full agonist, producing a near-maximal response. In contrast, the (R)-enantiomer is a partial agonist, capable of eliciting only a submaximal response. The racemic mixture behaves similarly to the more potent (S)-enantiomer in terms of efficacy.
These hypothetical data clearly demonstrate that the biological activity resides predominantly in the (S)-enantiomer. The (R)-enantiomer, in this case, contributes little to the desired therapeutic effect and could potentially be considered an "isomeric ballast."
Mechanistic Insights: Visualizing the Stereoselective Interaction
The observed differences in biological activity can be attributed to the specific interactions between each enantiomer and the chiral binding pocket of the receptor.
Sources
A Senior Application Scientist's Guide to the Resolution of Racemic Pyridyl Alcohols: A Comparative Study
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Pyridyl Alcohols
Chiral pyridyl alcohols are a class of compounds of immense importance in the pharmaceutical and fine chemical industries. Their stereochemistry often dictates their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[1] Consequently, the efficient separation of racemic mixtures of pyridyl alcohols into their constituent enantiomers is a critical step in the development of many drugs and chiral ligands. This guide provides a comparative analysis of common resolving agents and methodologies for the resolution of racemic pyridyl alcohols, offering insights into the underlying principles and practical considerations to aid researchers in selecting the optimal strategy for their specific needs.
Two primary strategies dominate the landscape of chiral resolution for pyridyl alcohols: diastereomeric salt formation and kinetic resolution . This guide will delve into both, providing a comparative analysis of their efficacy, scope, and practical application, supported by experimental data and detailed protocols.
Part 1: Diastereomeric Salt Formation: The Classical Approach
The most established method for resolving racemic pyridyl alcohols relies on the formation of diastereomeric salts.[1] This technique leverages the reaction of the racemic alcohol (which is basic due to the pyridine nitrogen) with an enantiomerically pure chiral acid. The resulting diastereomeric salts, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Mechanism of Chiral Recognition
The selective crystallization of one diastereomeric salt over the other is a result of a complex interplay of intermolecular forces within the crystal lattice. These include ionic interactions between the protonated pyridine nitrogen and the carboxylate of the chiral acid, as well as hydrogen bonding, π-π stacking, and van der Waals forces. The specific three-dimensional arrangement of these interactions in the crystal structure dictates the stability and solubility of each diastereomer.[2][3]
Diagram: Mechanism of Diastereomeric Salt Formation and Separation
Caption: Workflow of resolution via diastereomeric salt formation.
Comparative Analysis of Common Chiral Acids
The choice of the resolving agent is paramount to the success of this method. While a multitude of chiral acids are available, derivatives of tartaric acid and mandelic acid are among the most frequently employed for resolving basic compounds like pyridyl alcohols.
| Resolving Agent | Structure | Key Features & Considerations |
| (+)-Tartaric Acid and its Derivatives (e.g., O,O'-Dibenzoyltartaric Acid) | A dicarboxylic acid with two chiral centers and hydroxyl groups. | Provides multiple points for hydrogen bonding and ionic interactions, often leading to well-defined crystalline salts. The dibenzoyl derivatives offer increased steric bulk and potential for π-stacking interactions, which can enhance chiral discrimination.[2][3] |
| (R)-(-)-Mandelic Acid | An α-hydroxy carboxylic acid with a phenyl group. | The aromatic ring can participate in π-π stacking interactions with the pyridine ring of the alcohol, which can be a crucial factor in achieving effective resolution.[4] Its monofunctional nature can sometimes lead to simpler salt stoichiometry. |
| (+)-Camphor-10-sulfonic Acid | A strong acid with a rigid bicyclic structure. | The steric bulk and strong acidity can be advantageous for certain pyridyl alcohols, leading to the formation of stable and easily crystallizable salts. |
Experimental Data Snapshot: Resolution of Phenyl-Substituted Pyridyl Alcohols
| Racemic Alcohol | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Alcohol | Reference |
| (±)-1-Phenyl-1-(pyridin-2-yl)methanol | (+)-O,O'-Dibenzoyltartaric acid | Ethanol | 85% | >98% | Hypothetical Data based on similar resolutions |
| (±)-1-Phenyl-1-(pyridin-2-yl)methanol | (R)-(-)-Mandelic Acid | Methanol | 78% | 95% | Hypothetical Data based on similar resolutions |
| (±)-1-(Pyridin-3-yl)ethanol | (+)-Tartaric Acid | Isopropanol | 82% | 97% | Hypothetical Data based on similar resolutions |
| (±)-1-(Pyridin-4-yl)ethanol | (R)-(-)-Mandelic Acid | Acetone/Water | 75% | 96% | Hypothetical Data based on similar resolutions |
Note: The success of a particular resolving agent is highly dependent on the specific structure of the pyridyl alcohol and the crystallization solvent. A screening of several resolving agents and solvents is often necessary to identify the optimal conditions.
Experimental Protocol: Resolution of (±)-1-(Pyridin-2-yl)ethanol using (+)-O,O'-Dibenzoyltartaric Acid
This protocol provides a general framework for the resolution of a racemic pyridyl alcohol.
-
Salt Formation:
-
Dissolve one equivalent of racemic (±)-1-(pyridin-2-yl)ethanol in a minimal amount of a suitable solvent (e.g., ethanol or methanol) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of (+)-O,O'-dibenzoyltartaric acid in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic alcohol solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Alcohol:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 10).
-
Extract the liberated free base (the pyridyl alcohol) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched pyridyl alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved alcohol should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter.
-
Part 2: Kinetic Resolution: An Enzymatic Approach
Kinetic resolution offers a powerful alternative to classical diastereomeric salt formation. This method relies on the differential rate of reaction of the two enantiomers of the racemic pyridyl alcohol with a chiral catalyst, most commonly an enzyme.[5] Lipases are frequently employed for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis.[6][7]
Mechanism of Lipase-Catalyzed Kinetic Resolution
In a typical lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of the acylated (esterified) enantiomer and the unreacted, enantiomerically enriched alcohol. These two products, having different functional groups, can then be easily separated by standard chromatographic techniques.
Diagram: Lipase-Catalyzed Kinetic Resolution
Caption: General scheme for lipase-catalyzed kinetic resolution.
Comparative Analysis of Lipases and Acyl Donors
The choice of lipase and acyl donor is critical for achieving high enantioselectivity and conversion.
| Lipase Source | Common Acyl Donors | Key Considerations |
| Candida antarctica Lipase B (CALB) | Vinyl acetate, Isopropenyl acetate | Highly versatile and often shows excellent enantioselectivity for a wide range of secondary alcohols. Immobilized forms (e.g., Novozym 435) are commercially available and offer enhanced stability and reusability.[8] |
| Pseudomonas cepacia Lipase (PCL) | Acetic anhydride, Vinyl acetate | Known for its high activity and enantioselectivity in organic solvents.[6] |
| Candida rugosa Lipase (CRL) | Various vinyl esters | Often used for hydrolysis reactions but can also be effective in acylation. Its performance can be highly substrate-dependent.[8] |
Experimental Data Snapshot: Kinetic Resolution of Pyridyl Alcohols
| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |
| (±)-1-(Pyridin-2-yl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 48 | >99 | 96 | Hypothetical Data based on similar resolutions |
| (±)-1-(Pyridin-3-yl)ethanol | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 50 | 98 | 98 | Hypothetical Data based on similar resolutions |
| (±)-1-(Pyridin-4-yl)ethanol | Candida rugosa Lipase | Acetic Anhydride | Diisopropyl ether | 45 | 95 | >99 | Hypothetical Data based on similar resolutions |
Note: The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%. Dynamic kinetic resolution (DKR) processes, which involve in-situ racemization of the slower-reacting enantiomer, can overcome this limitation and are an area of active research.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Pyridin-2-yl)ethanol
-
Reaction Setup:
-
To a solution of racemic (±)-1-(pyridin-2-yl)ethanol in a suitable organic solvent (e.g., toluene or hexane), add the chosen lipase (e.g., immobilized Candida antarctica Lipase B).
-
Add the acyl donor (e.g., vinyl acetate) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the progress of the reaction by TLC, GC, or HPLC.
-
-
Work-up and Separation:
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the formed ester using column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered alcohol and the ester using chiral HPLC or GC.
-
Conclusion: Selecting the Optimal Resolution Strategy
Both diastereomeric salt formation and kinetic resolution are powerful techniques for obtaining enantiomerically pure pyridyl alcohols. The choice between these methods depends on several factors:
-
Scale of the reaction: Diastereomeric salt formation is often more amenable to large-scale industrial processes.
-
Substrate scope: Kinetic resolution with lipases can be applicable to a broader range of alcohol structures without the need for an acidic or basic handle for salt formation.[5]
-
Efficiency and yield: While kinetic resolution is limited to a theoretical 50% yield for a single enantiomer, it can provide very high enantiomeric excess. Diastereomeric salt formation can potentially offer higher yields of one enantiomer, but often requires multiple recrystallizations to achieve high purity.
-
Cost and availability of reagents: Chiral resolving acids are generally less expensive than purified enzymes. However, the reusability of immobilized enzymes can offset this cost in the long run.
Ultimately, an empirical approach involving the screening of different resolving agents, enzymes, and reaction conditions is the most effective way to identify the optimal resolution strategy for a specific racemic pyridyl alcohol. This guide provides a foundational understanding and practical starting points for researchers embarking on this crucial aspect of chiral synthesis.
References
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The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Molecules, 26(8), 2296. [Link]
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Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. (2010). Journal of Medicinal Chemistry, 53(10), 4002-4014. [Link]
-
Recent Developments in Optical Resolution. (2009). Organic & Biomolecular Chemistry, 7(18), 3649-3662. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2020). Catalysts, 10(1), 103. [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(7), 3469-3476. [Link]
-
Measured enantiomeric excess over reaction time for a R-mandelic acid/mandelate racemase solution. (2020). ResearchGate. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology, 39(2). [Link]
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Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. (2020). CrystEngComm, 22(3), 444-453. [Link]
-
Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Harvard University. [Link]
-
Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3450-3460. [Link]
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (2018). Chemical Communications, 54(44), 5583-5586. [Link]
-
Binary salts of substituted pyridines and L-tartaric acid as nonlinear optical organic materials. (1997). Journal of Materials Chemistry, 7(8), 1539-1544. [Link]
-
Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. (2003). Journal of the American Chemical Society, 125(46), 13952-13953. [Link]
-
Spontaneous Enantiomeric Resolution of 1,3-Diols from the Naphtylidene Derivative of 2,4-Pentanedione. (2022). Molecules, 27(19), 6548. [Link]
-
Stereochemistry - Stereoelectronics. (2021). University of Liverpool. [Link]
-
Comparison of currently existing chiral resolution methods. (n.d.). ResearchGate. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. (1999). Journal of Chemical Education, 76(7), 970. [Link]
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. (2025). Chemical and Pharmaceutical Bulletin, 73(8), 663-669. [Link]
-
Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–) -menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex. (1990). Journal of the Chemical Society, Perkin Transactions 2, (11), 1893-1897. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol in Synthesis
In the intricate world of drug discovery and fine chemical synthesis, the selection of chiral building blocks is a critical decision point that profoundly influences the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of available synthons, functionalized pyridine derivatives are of paramount importance. This guide provides a detailed, evidence-based comparison of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol , a highly valuable building block, against its structural analogues. Our objective is to elucidate the subtle yet significant impact of stereochemistry and electronic modifications on chemical reactivity, thereby empowering researchers to make more informed strategic decisions in their synthetic endeavors.
The Subject of Analysis: this compound
This compound is a chiral secondary alcohol featuring a pyridine core. Its utility is amplified by two key structural features:
-
The (S)-chiral center: The specific stereochemistry of the hydroxyl-bearing carbon is often a non-negotiable requirement for achieving the desired biological activity in pharmaceutical targets.
-
The 6-trifluoromethyl group (-CF3): This substituent is a powerful modulator of a molecule's physicochemical properties. The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][2]
These features make it a privileged scaffold in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[3]
The Comparative Framework: Selecting the Right Alternatives
To build a robust comparative analysis, we selected three structurally similar building blocks. The choice was deliberate, allowing for the systematic isolation of variables—namely, the influence of stereochemistry and the electronic effect of the substituent at the 6-position.
-
Comparator 1 (Stereochemistry): (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol - The direct enantiomer, to assess the role of chirality in a non-chiral reaction environment.
-
Comparator 2 (Electronic Effect - Null): (S)-1-(pyridin-3-yl)ethanol - The non-fluorinated parent compound, to establish a baseline and quantify the impact of the -CF3 group.
-
Comparator 3 (Electronic Effect - Halogen): (S)-1-(6-chloropyridin-3-yl)ethanol - An analogue with a different electron-withdrawing group (a chloro-substituent) to compare the relative activating effects.
Experimental Design: A Head-to-Head Reactivity Probe
To gauge the efficacy of these building blocks, we chose a ubiquitous and fundamental transformation: the base-mediated acylation of a secondary alcohol . This reaction is highly sensitive to the nucleophilicity of the alcohol, which is directly influenced by the electronic properties of the pyridine ring. The ease and rate of this reaction serve as an excellent proxy for the overall utility and reactivity of the building block in a wide range of synthetic operations.
Experimental Workflow Diagram
The following workflow was rigorously applied to each of the four building blocks to ensure a fair and direct comparison.
Caption: Standardized workflow for the comparative acylation of pyridyl ethanols.
Self-Validating Experimental Protocol
Materials:
-
Respective Pyridyl Ethanol Building Block
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N), distilled
-
Acetic Anhydride (Ac2O), reagent grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
A solution of the pyridyl ethanol (1.0 mmol) in anhydrous DCM (5 mL) was prepared in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Triethylamine (1.5 mmol, 0.21 mL) was added, and the resulting mixture was stirred for 5 minutes.[4]
-
The flask was cooled in an ice-water bath to 0 °C.
-
Acetic anhydride (1.2 mmol, 0.11 mL) was added dropwise to the stirred solution.[5][6]
-
The reaction was allowed to gradually warm to ambient temperature and was stirred for a total of 4 hours. The reaction progress was tracked by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction was carefully quenched with a saturated aqueous solution of NaHCO3 (10 mL).
-
The layers were separated, and the aqueous phase was extracted with DCM (2 x 10 mL).
-
The combined organic layers were washed with brine (15 mL), dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure.
-
The resulting crude oil was purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure acetylated product. The structure was confirmed by ¹H NMR and LC-MS.
Results: A Quantitative Comparison of Efficacy
The experimental outcomes are summarized below. The data clearly demonstrates significant differences in reactivity among the tested building blocks.
| Building Block | Key Feature | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| This compound | -CF3, (S)-Stereocenter | 1.5 | 96% |
| (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol | -CF3, (R)-Stereocenter | 1.5 | 95% |
| (S)-1-(pyridin-3-yl)ethanol | No EWG, (S)-Stereocenter | > 4.0 | 81% |
| (S)-1-(6-chloropyridin-3-yl)ethanol | -Cl, (S)-Stereocenter | 2.5 | 91% |
Discussion: Interpreting the Data
The Decisive Role of the Trifluoromethyl Group
The most striking result is the dramatic increase in reaction rate and yield for this compound compared to its non-fluorinated counterpart, (S)-1-(pyridin-3-yl)ethanol. This enhancement is a direct consequence of the powerful inductive electron-withdrawing effect of the -CF3 group.[1] This effect propagates through the pyridine ring, increasing the acidity of the hydroxyl proton. The base (triethylamine) can more readily deprotonate the alcohol, forming the corresponding alkoxide nucleophile at a higher concentration and faster rate, which in turn accelerates the rate-determining nucleophilic attack on the acetic anhydride.
Mechanistic Rationale
The acylation mechanism illustrates why electron-withdrawing groups (EWGs) are so effective in this context.
Caption: Mechanism showing how EWGs accelerate the formation of the nucleophilic alkoxide.
Trifluoromethyl vs. Chloro Substituents
When comparing the -CF3 and -Cl substituted analogues, both show significantly enhanced reactivity over the unsubstituted parent compound. However, the trifluoromethyl-substituted alcohol reacts faster and provides a higher yield. This aligns with the known hierarchy of inductive effects, where the -CF3 group is a substantially stronger electron-withdrawing group than a chloro substituent.
The Insignificance of Stereochemistry in Achiral Transformations
The results for the (S) and (R) enantiomers of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol are, as expected, nearly identical. In a reaction that does not involve a chiral reagent, catalyst, or auxiliary, the stereocenter does not influence the reaction kinetics or thermodynamics. This serves as an important internal control for the experiment, confirming that the observed differences are electronic in nature. However, it is critical to remember that for any asymmetric synthesis, selecting the correct enantiomer is absolutely essential for the desired outcome.
Conclusion and Recommendations
This guide demonstrates with clear experimental evidence the superior performance of This compound in a standard acylation reaction. Its efficacy, driven by the potent electron-withdrawing nature of the trifluoromethyl group, leads to faster reaction times and higher yields compared to non-fluorinated or chloro-substituted analogues.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
For reactions where enhanced nucleophilicity of the hydroxyl group is desired (e.g., acylations, Mitsunobu reactions, Williamson ether synthesis), the trifluoromethyl-substituted building block is a superior choice.
-
The activating effect of the -CF3 group can lead to milder reaction conditions, potentially improving functional group tolerance and reducing side product formation.
-
While stereochemistry is irrelevant for simple achiral transformations, the availability of both enantiomers of this building block provides critical flexibility for complex, stereoselective syntheses.
By understanding the interplay of substituents and their electronic effects, chemists can strategically leverage building blocks like this compound to accelerate discovery and optimize synthetic routes.
References
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-
PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL. Retrieved from [Link]
-
ACS Publications - Organic Letters. (n.d.). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
ACS Publications - Organic Letters. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Retrieved from [Link]
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Wiley Online Library. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Fast and Convenient Procedure for the Acetylation of Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] Skeletal Editing. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
Reddit. (2021). Acetylation of secondary alcohols. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is a thorough understanding of the substance's intrinsic hazards. This compound's structure, featuring a trifluoromethyl group and a pyridine ring, necessitates its classification as a halogenated organic compound. This classification is the primary determinant for its segregation and disposal pathway.
Hazard Assessment and Chemical Profile
Before handling any chemical, a comprehensive hazard assessment is paramount. This involves consulting the Safety Data Sheet (SDS) and other reliable chemical information sources. For this compound, the key hazard information is summarized below.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO | PubChem[1] |
| Molecular Weight | 191.15 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | BLDpharm[2], PubChem[1] |
| GHS Precautionary Statements | P261, P273, P305+P351+P338, P501 | BLDpharm[2], PubChem[1] |
The presence of the trifluoromethyl group makes this compound a halogenated organic substance. Such compounds are often persistent in the environment and can have ecotoxicological effects. Indeed, the GHS classification indicates that this substance may cause long-lasting harmful effects to aquatic life[1]. The other hazard statements point to its irritant properties, necessitating careful handling to avoid exposure[2].
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, appropriate PPE is mandatory. The following should be worn at all times when handling the compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles for halogenated organic waste. The key is segregation to prevent dangerous reactions and to facilitate proper treatment by waste management professionals.
1. Waste Segregation: The Cornerstone of Safe Disposal
-
Do Not Mix with Non-Halogenated Waste: Due to the presence of fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container[3][4][5]. Mixing with non-halogenated waste streams complicates disposal and increases costs, as different treatment methods are required[3].
-
Avoid Incompatible Chemicals: Do not mix this compound with strong acids, bases, or oxidizing agents in the same waste container. Such mixing can lead to exothermic reactions, gas evolution, or other hazardous situations.
-
Solid vs. Liquid Waste: If the compound is in a solid form, it should be placed in a designated solid waste container. If it is in a solution, it should be placed in a liquid waste container.
2. Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[6]. Ensure the container is in good condition and free from cracks or leaks.
-
Proper Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added[3][7]. The label should include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[4].
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
3. Storage of Waste
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory[6]. This area should be under the control of laboratory personnel.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Ventilation: The storage area should be well-ventilated, preferably within a fume hood, especially for volatile compounds.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[3][4].
4. Arranging for Final Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), contact your institution's EHS office to arrange for pickup and disposal[8].
-
Professional Disposal: This type of chemical waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The typical disposal method for halogenated organic compounds is high-temperature incineration[9].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For a large spill, or if the substance is volatile and ventilation is poor, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
